3-tert-Butylpyrrolidin-2-one
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Overview
Description
3-tert-Butylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam. This compound is a derivative of pyrrolidin-2-one, where a tert-butyl group is attached to the third carbon of the pyrrolidine ring. Pyrrolidin-2-one derivatives are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds .
Preparation Methods
The synthesis of 3-tert-Butylpyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often utilize cost-effective and air-stable copper salts as promoters and non-poisonous oxidants like Oxone . The reaction conditions typically involve the use of DMAP as an additive to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
3-tert-Butylpyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidants like Oxone and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions may yield amines .
Scientific Research Applications
3-tert-Butylpyrrolidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidin-2-one derivatives are known for their antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . These compounds are also used in the synthesis of alkaloids and unusual β-amino acids, which have significant pharmaceutical potential . Additionally, this compound is utilized in the development of novel drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-tert-Butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that pyrrolidin-2-one derivatives can bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in anticancer activity . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining the biological profile and binding mode of these compounds .
Comparison with Similar Compounds
3-tert-Butylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique tert-butyl group in this compound contributes to its distinct chemical and biological properties . Similar compounds like pyrrolone and pyrrolidinone derivatives also exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
3-tert-butylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)6-4-5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODJPHVAMHRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634254 |
Source
|
Record name | 3-tert-Butylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824966-96-3 |
Source
|
Record name | 3-tert-Butylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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